Compound Description: This series of compounds comprises bi-heterocyclic propanamides, specifically featuring a 1,3,4-oxadiazole linked to a 2-amino-1,3-thiazole through a methylene bridge. The oxadiazole ring is further substituted with a sulfanylpropanamide moiety, where the phenyl group of the propanamide can be unsubstituted or substituted. These compounds exhibit potent urease inhibitory activity and demonstrate low cytotoxicity in hemolysis assays. []
Relevance: These compounds are structurally related to N-(2-(2-methylthiazol-4-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide through the shared presence of a thiazole ring and a propanamide moiety. While the target compound features a quinazolinone ring, the related compounds incorporate a 1,3,4-oxadiazole ring linked to a 2-aminothiazole. Despite this difference, the shared structural elements suggest potential similarities in their biological activities and pharmacological profiles.
Compound Description: This series of compounds features a quinazolinone core structure with benzamide substitutions at both the N1 and N3 positions. The N3 benzamide is further linked to a substituted phenyl benzamide moiety. These compounds exhibit inhibitory activity against H+/K+-ATPase, making them potential antiulcer agents. []
Relevance: The structural similarity between these compounds and N-(2-(2-methylthiazol-4-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide lies in the presence of the quinazolinone ring system. While the target compound has a propanamide linker and a thiazole substitution, the related compounds feature benzamide linkers and substituted phenyl benzamide moieties. This structural resemblance suggests potential overlaps in their pharmacological targets and modes of action.
Compound Description: This series of compounds combines a quinazolinone ring with a 1,3-thiazole substitution at the N3 position and a pyridinyl group at the C2 position. The phenyl group of the thiazole is substituted with various groups. These compounds demonstrate potent anticancer activity against HT-29 human colorectal adenocarcinoma cells. []
Relevance: These compounds share two key structural features with N-(2-(2-methylthiazol-4-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide: a quinazolinone ring and a thiazole substitution. While the target compound features a propanamide linker and a phenylthiazole substitution, the related compounds have a direct thiazole substitution at N3 and a pyridinyl group at C2. This structural similarity warrants further investigation into potential shared biological activities.
Compound Description: This series of compounds features a quinazolinone ring linked to a 1,4-dihydropyridine through a methylene bridge. The quinazolinone is further substituted with a 4-sulfamoylphenyl group at N3 and a thioxo group at C2. The dihydropyridine ring carries various substituents at C4 and two alkyl ester groups at C3 and C5. These compounds display antiulcer activity, comparable to that of ranitidine. []
Relevance: While structurally distinct from N-(2-(2-methylthiazol-4-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, these compounds share the common quinazolinone ring system. Both series aim to explore the pharmacological potential of quinazolinone-based derivatives, even though they incorporate different substituents and linker moieties. Understanding the structure-activity relationships within both series might provide valuable insights into the impact of specific modifications on biological activity.
Compound Description: This series of compounds features a quinazolinone core linked to a 1,3-thiazole substitution at the N3 position and a thiophene group at the C2 position. The phenyl group of the thiazole is substituted with various groups. These compounds demonstrate potent anti-tubercular activity against Mycobacterium tuberculosis H37RV. []
Relevance: This series shares two key structural features with N-(2-(2-methylthiazol-4-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide: a quinazolinone ring and a thiazole substitution. Although the target compound incorporates a propanamide linker and a phenylthiazole substitution, the related compounds have a direct thiazole substitution at N3 and a thiophene group at C2. This structural resemblance encourages further exploration of their potentially shared biological activities, especially considering the target compound's structural similarity to known anti-tubercular agents.
Compound Description: This series of compounds features a benzothiazole linked to a 1,3-thiazole through an imine group. The benzothiazole ring carries various substituents at the C6 position. These compounds were synthesized by cyclizing unsymmetrical thioureas and exhibited promising cytotoxicity against various cancer cell lines, particularly compound 2b containing a phenolic segment. []
Relevance: The structural link between these compounds and N-(2-(2-methylthiazol-4-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide lies in the shared presence of a thiazole ring. Although the target compound features a quinazolinone ring and a phenylthiazole substitution, the related compounds incorporate a benzothiazole ring. Despite this difference, the shared structural element of the thiazole ring suggests potential for similar biological activity and warrants further exploration.
Compound Description: This series includes various derivatives of ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6yl)-1,2,4-oxadiazole-3-carboxylate, 3-substituted 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-ones, and 4-(alkylthio)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines. Several of these derivatives showed promising antifungal activity against Candida albicans, while some demonstrated significant inhibition against Staphylococcus aureus and Bacillus subtilis. []
Relevance: Although this series differs from N-(2-(2-methylthiazol-4-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in its core structure (a thieno[2,3-d]pyrimidine instead of a quinazolinone), both share the presence of a 1,2,4-oxadiazole ring. This shared feature, while not directly related to the target compound's core, highlights the importance of exploring different heterocycles and their impact on biological activities, particularly in the context of antimicrobial properties.
Compound Description: This series encompasses numerous 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives featuring diverse moieties like semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, thiophene, naphthalene, pyrrole, isoindoline-1,3-dione, and oxindole. These compounds exhibited notable antioxidant activity, some even surpassing ascorbic acid in potency. Additionally, certain derivatives, like 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, displayed promising anticancer activity against human glioblastoma U-87 cells. [, ]
Relevance: While this series doesn't directly share any core structural elements with N-(2-(2-methylthiazol-4-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, it emphasizes the importance of exploring various functional groups and their influence on biological activities. The inclusion of diverse moieties like thiadiazoles, triazoles, and furans in this series underscores the potential for creating new compounds with diverse pharmacological profiles by modifying substituents and exploring different heterocycles, a strategy that can be applied to the target compound as well. ,
4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives
Compound Description: This series focuses on derivatives of 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, incorporating diverse functional groups at the C4 position of the thieno[3,2-d]pyrimidine ring. Notably, several compounds in this series exhibited potent anticancer activity against human cancer cell lines (MCF-7, HeLa, and HCT-116), with some, like compounds 18, 13b, and 10, demonstrating activity comparable to doxorubicin. []
Relevance: Although the core structure of this series, thieno[3,2-d]pyrimidine, differs from the quinazolinone ring present in N-(2-(2-methylthiazol-4-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, it highlights the potential of incorporating diverse functional groups to modulate biological activity. The success of these thieno[3,2-d]pyrimidine derivatives in exhibiting anticancer activity suggests a similar approach could be applied to the target compound by exploring different substituents on the quinazolinone ring and the phenylthiazole moiety.
4(3H)-quinazolinones containing thiazole, pyridinone, and chromene
Compound Description: This series comprises novel 4(3H)-quinazolinone derivatives featuring various biologically active moieties like thiazole, pyridinone, and chromene. These compounds were synthesized through diverse reactions, including the reaction of 2-cyano-N-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide with carbon disulfide and isothiocyanates followed by cycloalkylation, resulting in acrylamide, 1,3-dithiazole, 1,3-dithiane, thiazole, and pyrazole derivatives. 2-pyridone derivatives were obtained through reactions with acetylacetone or arylidenes, while chromene derivatives were synthesized via cyclocondensation with o-hydroxy aldehydes. Notably, some compounds, particularly 2-cyano-N-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-methyl-3-phenyl-thiazol-2(3H)ylidene)-acetamide with a substituted thiazole side chain, demonstrated potent antitumor activity. Further, the same compound exhibited significant antifungal activity against Aspergillus ochraceus Wilhelm. []
Relevance: This series directly relates to N-(2-(2-methylthiazol-4-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide as both share the central 4(3H)-quinazolinone core. Additionally, both incorporate a thiazole moiety, although with different substitution patterns and linker groups. This direct structural relationship and the demonstrated biological activities, particularly the antitumor and antifungal properties, of the related series provide a strong basis for further investigation into the potential pharmacological applications of the target compound.
3-methylquinazolinone derivatives as EGFR inhibitors
Compound Description: This series features 3-methylquinazolinone derivatives designed and synthesized as potential epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) inhibitors. These compounds exhibited significant antiproliferative activities against various tumor cell lines, including A431, A549, MCF-7, and NCI-H1975. Notably, compound 4d (3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide) demonstrated higher antiproliferative activity than Gefitinib, inducing apoptosis in MCF-7 cells and cell cycle arrest at the G2/M phase. Molecular docking and ADMET studies further supported the potential of this compound as a novel anticancer drug. []
Relevance: This series is directly relevant to N-(2-(2-methylthiazol-4-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, as both feature a quinazolinone ring as a core structural element. Although the target compound lacks the 3-methyl substitution present in this series and incorporates a thiazole moiety, the shared core structure and the potent antitumor activity of the related compounds highlight the potential of quinazolinone-based derivatives for anticancer drug development. This connection warrants further exploration into the potential of the target compound as an EGFR inhibitor or other antitumor agent.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.